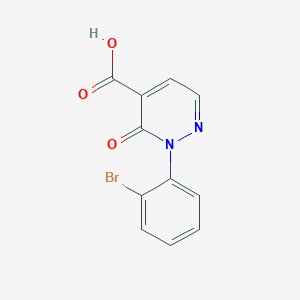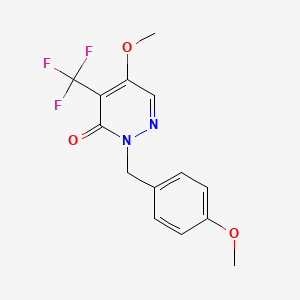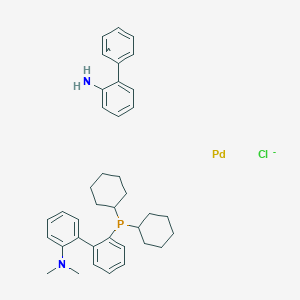
2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl(2 inverted exclamation marka-amino-1,1 inverted exclamation marka-biphenyl-2-yl) palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl(2 inverted exclamation marka-amino-1,1 inverted exclamation marka-biphenyl-2-yl) palladium(II) is a complex organometallic compound. It is widely used as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. This compound is known for its ability to enhance the reactivity and selectivity of palladium catalysts, making it a valuable tool in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl involves the reaction of 2-bromobiphenyl with dicyclohexylphosphine in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as aryl halides and bases like potassium tert-butoxide are commonly used.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl is extensively used in scientific research, particularly in the following areas:
Mécanisme D'action
The mechanism by which 2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl exerts its effects involves its coordination to palladium. The compound acts as a ligand, stabilizing the palladium center and enhancing its reactivity. This coordination facilitates the formation of palladium complexes that are highly active in catalytic processes. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon and carbon-nitrogen bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dicyclohexylphosphino)biphenyl: Another ligand used in palladium-catalyzed reactions.
2-(Di-tert-butylphosphino)biphenyl: Known for its steric bulk and electron-donating properties.
Uniqueness
2-Dicyclohexylphosphino-2-(N,N-dimethylamino)biphenyl is unique due to its combination of steric and electronic properties, which enhance the reactivity and selectivity of palladium catalysts. Its ability to stabilize palladium intermediates and facilitate various catalytic processes sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C38H46ClN2PPd- |
|---|---|
Poids moléculaire |
703.6 g/mol |
InChI |
InChI=1S/C26H36NP.C12H10N.ClH.Pd/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h9-12,17-22H,3-8,13-16H2,1-2H3;1-6,8-9H,13H2;1H;/p-1 |
Clé InChI |
YEIIUESTTLFWDU-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.C1=CC=C([C]=C1)C2=CC=CC=C2N.[Cl-].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(Trifluoromethyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13666930.png)

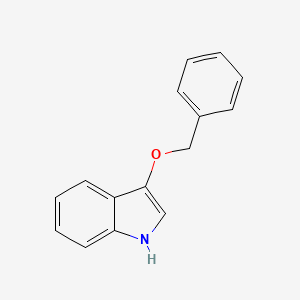
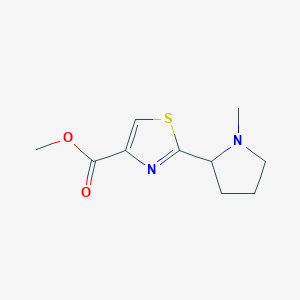


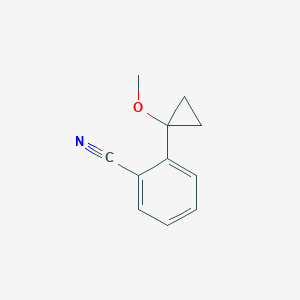
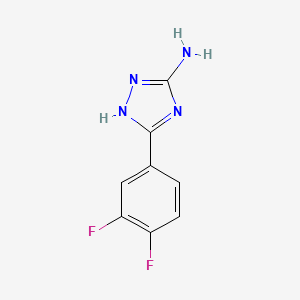
![6-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666965.png)
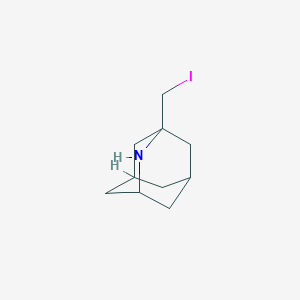
![2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro-](/img/structure/B13666983.png)
